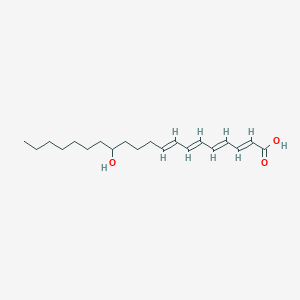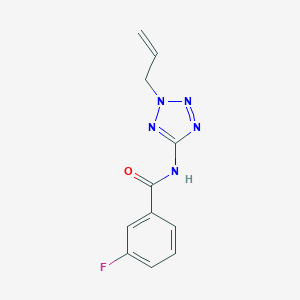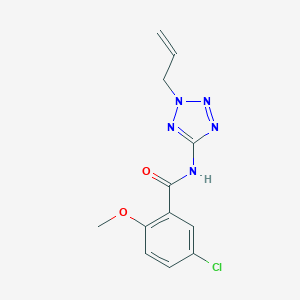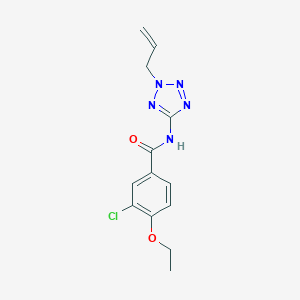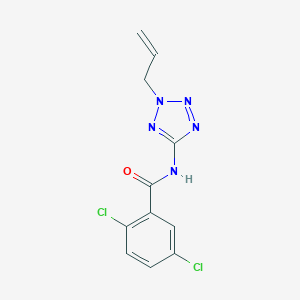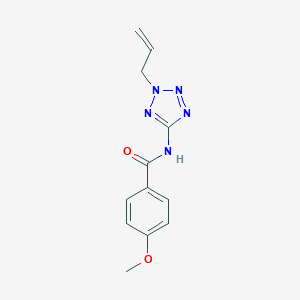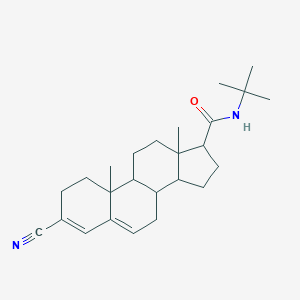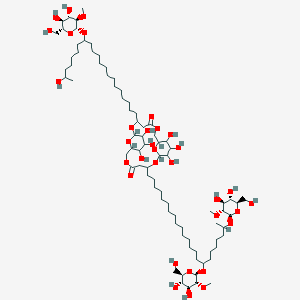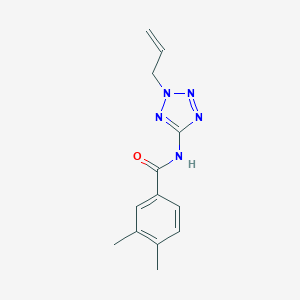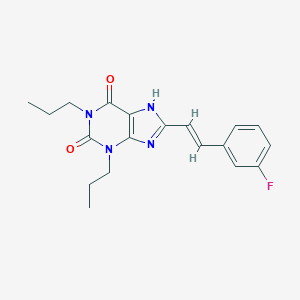
1-Aombc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aombc, also known as 1-(4-Amino-3-methyl-phenyl)-2-oxo-pyrrolidine-3-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their degradation by DPP-4 results in impaired insulin secretion and glucose intolerance. Therefore, 1-Aombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Mechanism Of Action
1-AombcAombc exerts its pharmacological effects by inhibiting the enzymatic activity of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn leads to improved insulin secretion and glucose tolerance.
Biochemical And Physiological Effects
1-AombcAombc has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance by inhibiting DPP-4 and increasing the levels of incretin hormones. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 1-AombcAombc in lab experiments is its potency and specificity for DPP-4 inhibition. Additionally, it has been extensively studied and characterized, making it a reliable tool compound for the study of incretin biology. However, one limitation is that its effects may be species-dependent, and therefore, caution should be exercised when extrapolating results from animal studies to humans.
Future Directions
There are several future directions for research on 1-AombcAombc. One area of interest is the development of more potent and selective DPP-4 inhibitors. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of 1-AombcAombc in humans. Furthermore, there is a growing interest in the use of combination therapies for the treatment of type 2 diabetes, and 1-AombcAombc may have potential as a component of such therapies. Finally, there is a need for further studies to understand the mechanisms underlying the beneficial effects of 1-AombcAombc on lipid metabolism and inflammation.
Synthesis Methods
The synthesis of 1-AombcAombc involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-Amino-3-methylphenylacetic acid, which is then converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then cyclized to form the pyrrolidine ring using trifluoroacetic acid, followed by oxidation using potassium permanganate to obtain the final product.
Scientific Research Applications
1-AombcAombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, 1-AombcAombc has been studied for its potential use as a tool compound in the study of incretin biology and the role of DPP-4 in glucose homeostasis.
properties
CAS RN |
141979-80-8 |
|---|---|
Product Name |
1-Aombc |
Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |
InChI Key |
YPNHVPTXMYZJQO-NEJHNUGDSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
Canonical SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
synonyms |
1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



